molecular formula C12H6 B13948381 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene CAS No. 79109-92-5

1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene

Cat. No.: B13948381
CAS No.: 79109-92-5
M. Wt: 150.18 g/mol
InChI Key: NVINTNJFDUYOJO-UHFFFAOYSA-N
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Description

1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is an organic compound characterized by its unique structure, which includes both ethynyl and butadiynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene typically involves the coupling of ethynylbenzene with butadiyne derivatives. One common method is the oxidative acetylene coupling, where the reaction is carried out in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring or the ethynyl groups.

Scientific Research Applications

1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Materials Science: The compound’s unique structure makes it valuable in the development of conductive polymers and nanomaterials.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The ethynyl and butadiynyl groups can undergo addition and substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is unique due to its combination of ethynyl and butadiynyl groups attached to a benzene ring. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications.

Properties

CAS No.

79109-92-5

Molecular Formula

C12H6

Molecular Weight

150.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-4-ethynylbenzene

InChI

InChI=1S/C12H6/c1-3-5-6-12-9-7-11(4-2)8-10-12/h1-2,7-10H

InChI Key

NVINTNJFDUYOJO-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=C(C=C1)C#C

Origin of Product

United States

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